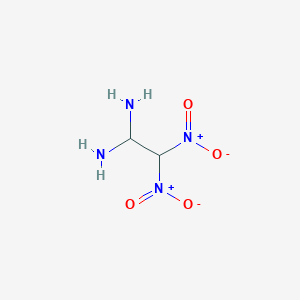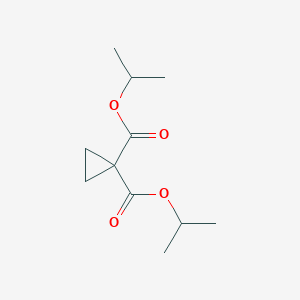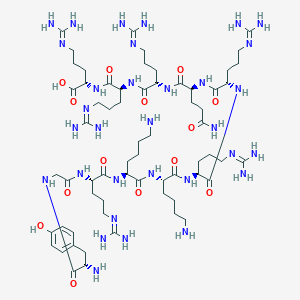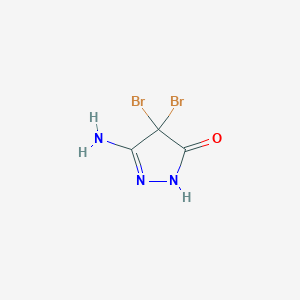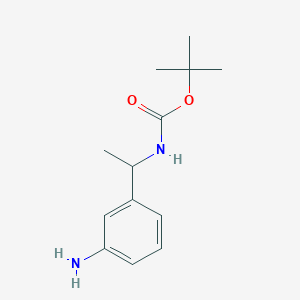
4-Methyl-3,5-dinitrobenzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related dinitrobenzyl alcohols and their derivatives involves complex reactions that can be influenced by various factors including the choice of solvents and reactants. For example, solvent-dependent coordination polymers have been synthesized from 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, demonstrating the influence of solvents on the formation of these complexes (Pedireddi & Varughese, 2004). Additionally, the nitration, esterification, amination, and dehydration processes have been employed to synthesize 3,5-dinitrobenzonitrile, starting from benzoic acid, indicating a multistep approach that could be adapted for the synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol (Jia Si-yuan, 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methyl-3,5-dinitrobenzyl alcohol, such as coordination polymers formed from 3,5-dinitro-4-methylbenzoic acid, reveals complex three-dimensional structures that are influenced by the solvent used during the synthesis process. These structures are characterized by various modes of interaction, including hydrogen bonds and solvent incorporation into the crystal lattice (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Chemical reactions involving dinitrobenzyl alcohols and their derivatives highlight the steric effects of methyl groups and the influence of nitro groups on reactivity. For example, the presence of methyl groups in the 3- and 5-positions can inhibit α-proton extraction, leading to different chemical pathways such as the formation of alcohols and ethers via SN2 displacement (Doleib & Iskander, 1967).
Physical Properties Analysis
The synthesis and study of derivatives similar to 4-Methyl-3,5-dinitrobenzyl alcohol provide insights into their physical properties. For instance, the determination of solute descriptors for 3,5-dinitro-2-methylbenzoic acid using the Abraham solvation parameter model helps in understanding the solubility and interactions of these compounds in various solvents, which can be applied to 4-Methyl-3,5-dinitrobenzyl alcohol (Ye et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Methyl-3,5-dinitrobenzyl alcohol can be inferred from studies on similar compounds. For example, the investigation of the oxidation and reduction pathways of dinitrotoluenes and their derivatives, including dinitrobenzyl alcohols, highlights the metabolic transformations these compounds can undergo, which may also apply to 4-Methyl-3,5-dinitrobenzyl alcohol (Mori et al., 1989).
Applications De Recherche Scientifique
Synthesis of Pyridinium Dinitrobenzyl Sulfates and Potassium (Dinitrobenzyl beta-D-Glucopyranosid)uronates : This study involves the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrobenzyl alcohol, which are major metabolites of dinitrotoluenes. These compounds are significant in studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).
General Method for Synthesis of 2,4-Dinitrobenzyl Ketones : This research demonstrates the use of 2,4-dinitrobenzyl alcohol derivatives in synthesizing 6-nitroindoles, which are important in chemical synthesis. Starting from non-racemic aldehydes, non-racemic 2-substituted 6-nitroindoles were obtained (Bujok et al., 2018).
Functionalization of Mesoporous Silica and Titanium Dioxide by Electron-Beam Irradiation : This study explores the functionalization of mesoporous silica MCM-41 and titanium dioxide with 4-nitrobenzyl alcohol and its derivatives, like 2,4-dinitrobenzyl alcohol, for medical applications and drug delivery systems (Ghafoorzadeh et al., 2021).
Radioiodinated 2-Nitrobenzyl Carbamates as Bioreductive Alkylating Agents for Tissue Hypoxia : In this study, 4-iodo-2-nitrobenzyl alcohol and 4-iodo-2,6-dinitrobenzyl alcohol are investigated for their potential in imaging tissue hypoxia, demonstrating a biomedical application (Culbert et al., 1993).
Propriétés
IUPAC Name |
(4-methyl-3,5-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABPPYLLXJWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401743 | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,5-dinitrobenzyl alcohol | |
CAS RN |
171809-20-4 | |
| Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





